

The Journey of Tribufos in the Environment: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tribufos**

Cat. No.: **B1683236**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Tribufos, a member of the organophosphate family, is utilized in agriculture as a defoliant, primarily for cotton crops, to facilitate mechanical harvesting.[1][2] Its application, however, necessitates a thorough understanding of its subsequent environmental fate and transport to assess potential risks to ecosystems and human health. This technical guide provides an in-depth analysis of the environmental behavior of **tribufos**, compiling key quantitative data, outlining experimental methodologies, and visualizing its complex interactions within various environmental compartments.

Physicochemical Properties

The environmental behavior of any chemical is fundamentally governed by its physicochemical properties. **Tribufos** is a colorless to pale yellow liquid characterized by a strong, mercaptan-like odor.[3][4] Key properties influencing its environmental distribution are summarized in the table below.

Property	Value	Reference
Molecular Weight	314.54 g/mol	[1]
Water Solubility	2.3 mg/L at 20°C	[4]
Vapor Pressure	5.3×10^{-6} mm Hg at 25°C	[4][5]
Henry's Law Constant	2.94×10^{-7} atm-m ³ /mole at 25°C	[4][5]
Log K _{ow} (Octanol-Water Partition Coefficient)	5.7	[4]
Log K _{oc} (Soil Organic Carbon-Water Partitioning Coefficient)	3.7 - 4.10	[4][5]

Environmental Fate and Transport

The journey of **tribufos** in the environment is a multifaceted process involving degradation through various pathways and transport across different media.

Degradation

Tribufos is subject to degradation by abiotic and biotic processes, with microbial degradation being a primary route of dissipation in soil and water.[6][7]

Abiotic Degradation:

- Hydrolysis: **Tribufos** is stable under acidic and neutral conditions.[1][6] However, under alkaline conditions (pH 9), it undergoes slow hydrolysis with a reported half-life of 124 days. [1][6] The major breakdown product of hydrolysis is desbutylthio **tribufos**.[1][6]
- Photolysis: In the atmosphere, vapor-phase **tribufos** is degraded by reacting with photochemically generated hydroxyl radicals, with an estimated atmospheric half-life of approximately 1.6 to 5 hours.[6][8] However, direct photolysis in water and soil appears to be a slow process.[1][6] One study showed no significant degradation when **tribufos** in a pH 5 aqueous solution was exposed to sunlight for 30 days.[1][6]

Biotic Degradation:

Microbial degradation is a significant pathway for the breakdown of **tribufos** in soil and aquatic environments.^{[6][7]} The rate of biodegradation can vary considerably depending on soil type, temperature, and microbial population.

Medium	Half-life ($t_{1/2}$)	Conditions	Reference
Aerobic Soil	9.8 - 173.3 days	Varies by soil type (California, Mississippi, Texas, Arkansas, Georgia cotton-growing soils)	[1]
198 days	Aerobic soil metabolism	[6]	
745 days	Sandy loam, dark, 25°C	[6]	
Anaerobic Soil	389 days	Sandy loam	[8]
Water (pH 9)	124 days	Alkaline conditions	[1][6]
Atmosphere	~1.6 - 5 hours	Reaction with hydroxyl radicals	[6][8]

Experimental Protocol: Aerobic Soil Metabolism Study A representative experimental protocol for determining the aerobic soil metabolism half-life of **tribufos** involves the following steps:

- Soil Selection and Preparation: A sandy loam soil is chosen, characterized for its physical and chemical properties (e.g., texture, organic matter content, pH).^[6] The soil is typically sieved and its moisture content adjusted to a specific level (e.g., 75% of field capacity).
- Application of **Tribufos**: ^{14}C -labeled **tribufos** is applied to the soil samples at a known concentration (e.g., 7 ppm).^[6]
- Incubation: The treated soil samples are incubated in the dark at a constant temperature (e.g., 25°C) for an extended period (e.g., 360 days).^[6] Aerobic conditions are maintained by

ensuring adequate air exchange.

- **Sampling and Analysis:** At regular intervals, soil samples are collected and extracted. The extracts are analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to separate and quantify the parent **tribufos** and its metabolites. The amount of ¹⁴CO₂ produced is also trapped and measured to assess mineralization.
- **Data Analysis:** The concentration of **tribufos** over time is plotted, and the data are fitted to a first-order decay model to calculate the half-life (DT₅₀).

Transport

The movement of **tribufos** through the environment is influenced by its low water solubility, high affinity for organic matter, and moderate volatility.

- **Mobility in Soil:** With high K_{oc} values ranging from 4,870 to 12,684, **tribufos** is expected to be immobile in soil, strongly adsorbing to soil particles.^{[6][8]} This strong adsorption minimizes the potential for leaching into groundwater.^{[6][9]} Field studies have confirmed a low potential for leaching, with **tribufos** remaining in the upper soil layers.^[9]

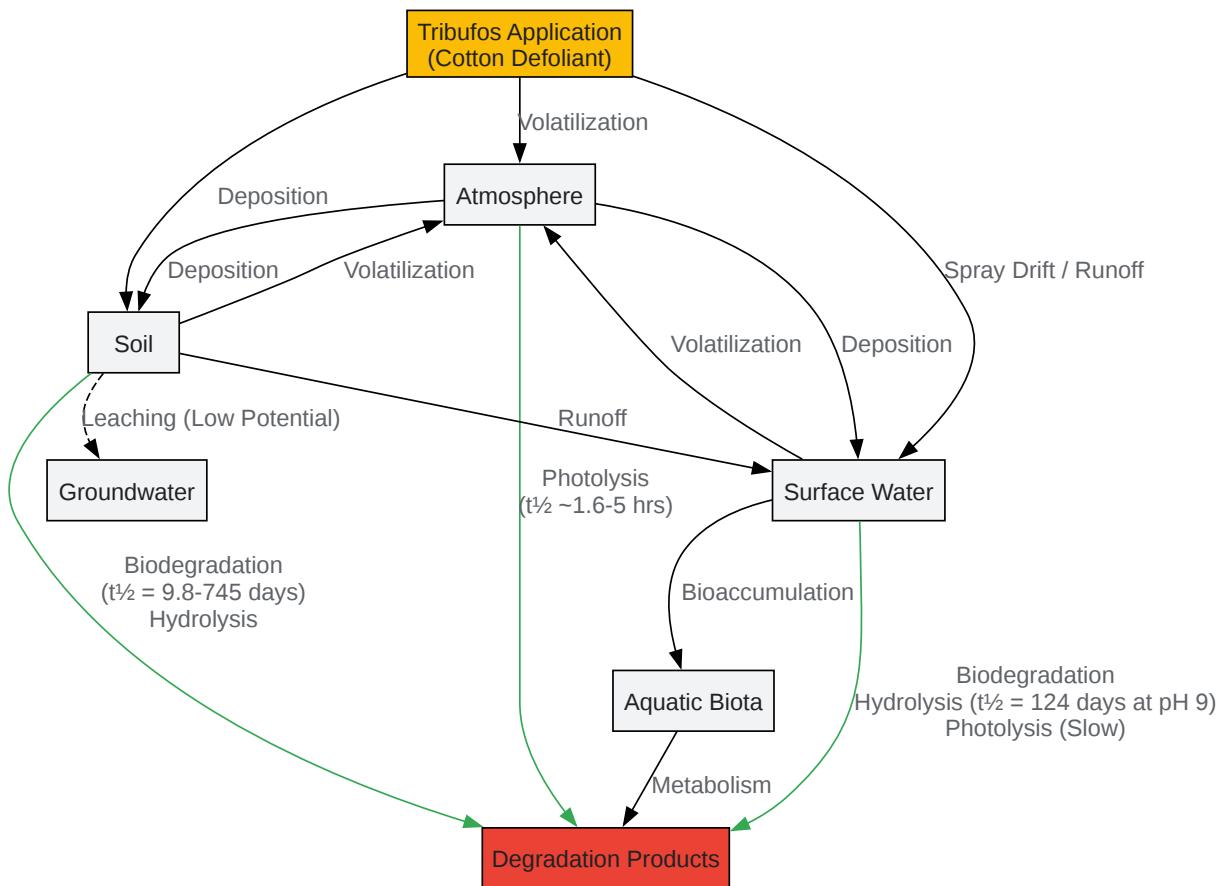
Soil Type	K _{oc} (L/kg)	Reference
Sandy Soil	12,684	[1][6]
Sandy Loam	10,465	[1][6]
Silt Loam	4,870	[1][6]
Clay Loam	9,115	[1][6]

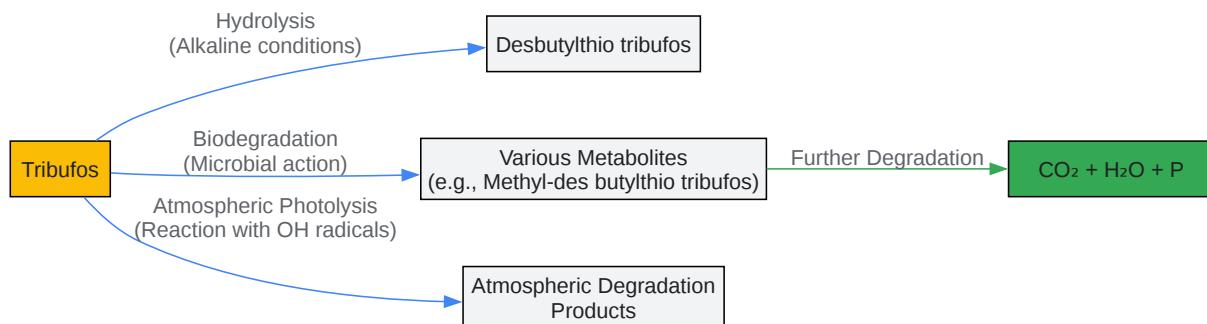
- **Volatilization:** Although the Henry's Law constant suggests low volatility from water and soil surfaces, field studies indicate that volatilization can be a significant dissipation pathway, especially under warm and humid conditions typical of cotton-growing regions.^{[1][6]} One study noted that dissipation half-times were significantly shorter in field studies where volatilization could occur compared to controlled laboratory studies.^[6]
- **Runoff:** Due to its application on agricultural fields, runoff from rainfall or irrigation can transport **tribufos**, adsorbed to soil particles, into surface water bodies.^[9]

Bioaccumulation

Tribufos has a moderate potential for bioaccumulation in aquatic organisms. The bioconcentration factor (BCF) is a key indicator of this potential.

Organism	BCF Value	Tissue	Reference
Bluegill Sunfish	300	Edible tissue	[1] [6]
730	Whole-body	[1] [6]	
1,300	Non-edible (viscera)	[1] [6]	
Pinfish	350	Whole-body	[6] [8]


Following a depuration period, a significant portion of the accumulated **tribufos** residues can be eliminated from the organism.[\[1\]](#)[\[6\]](#)


Experimental Protocol: Bioconcentration Study in Fish A typical bioconcentration study follows these general steps:

- Test Organism: A species like the bluegill sunfish is selected. The fish are acclimated to laboratory conditions.
- Exposure Phase: The fish are exposed to a constant, sublethal concentration of ¹⁴C-labeled **tribufos** in a flow-through aquatic system for a specific duration (e.g., 35 days).[\[1\]](#)[\[6\]](#) Water and fish tissue samples are collected at regular intervals.
- Depuration Phase: After the exposure phase, the fish are transferred to clean, **tribufos**-free water for a depuration period (e.g., 14 days).[\[1\]](#)[\[6\]](#) Tissue samples are again collected periodically.
- Analysis: The concentration of **tribufos** and its metabolites in water and fish tissues is determined by radiometric analysis.
- BCF Calculation: The bioconcentration factor is calculated as the ratio of the concentration of the chemical in the fish tissue to the concentration in the water at steady-state.

Visualizing Environmental Fate and Transport

The following diagrams, generated using the DOT language, illustrate the key pathways and processes involved in the environmental fate and transport of **tribufos**.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. atsdr.cdc.gov [atsdr.cdc.gov]
- 3. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for S,S,S-Tributyl Phosphorotriothioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. Table 4-2, Physical and Chemical Properties of Tribufos - Toxicological Profile for S,S,S-Tributyl Phosphorotriothioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. POTENTIAL FOR HUMAN EXPOSURE - Toxicological Profile for S,S,S-Tributyl Phosphorotriothioate (Tribufos) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. Tribufos | C12H27OPS3 | CID 5125 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- To cite this document: BenchChem. [The Journey of Tribufos in the Environment: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683236#environmental-fate-and-transport-of-tribufos\]](https://www.benchchem.com/product/b1683236#environmental-fate-and-transport-of-tribufos)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com